Benzenamine, 4-[(4-aminocyclohexyl)methyl]-

Stereochemistry Hydrogenation Monomers

CAS 879553-01-2 is the stereodefined trans-isomer of the half-hydrogenated MDA intermediate. Its defined stereochemistry ensures consistent reactivity—unlike the generic mixed-isomer CAS 28480-77-5—directly improving Tg, UV stability, and downstream purification costs in PACM and advanced composite curing. The hybrid aromatic-aliphatic diamine profile enables tailored, two-stage cure cycles: rapid aliphatic chain extension followed by rigid aromatic crosslinking for extended pot life without sacrificing mechanical strength. Source this single-isomer building block for reproducible performance in optical films, high-temperature coatings, and chiral ligand synthesis.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 879553-01-2
Cat. No. B12283003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-[(4-aminocyclohexyl)methyl]-
CAS879553-01-2
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC2=CC=C(C=C2)N)N
InChIInChI=1S/C13H20N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-2,5-6,11,13H,3-4,7-9,14-15H2
InChIKeyNRVOGWCXEOJNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- (CAS 879553-01-2)


Benzenamine, 4-[(4-aminocyclohexyl)methyl]- (CAS 879553-01-2) is a polycyclic diamine featuring a distinct hybrid structure of an aromatic aniline linked via a methylene bridge to an aliphatic 4-aminocyclohexyl ring [1]. It is a key intermediate in the catalytic hydrogenation of 4,4'-methylenedianiline (MDA) to bis(4-aminocyclohexyl)methane (PACM), existing as cis and trans stereoisomers [2]. This specific CAS number (879553-01-2) is differentiated from the generic CAS 28480-77-5, indicating a defined stereochemistry (typically the trans-isomer) critical for applications requiring consistent structural and reactive properties [1].

Why Generic Substitution Fails for Benzenamine, 4-[(4-aminocyclohexyl)methyl]-


In-class substitution risks procurement based on the generic CAS 28480-77-5, which is an undefined mixture of cis and trans isomers. This stereochemical ambiguity directly impacts kinetic behavior in curing applications and final polymer properties, as demonstrated by the varying isomeric ratios in hydrogenation processes [1]. The target compound CAS 879553-01-2, typically the trans-isomer, also offers a unique hybrid aromatic-aliphatic character, providing a reactivity profile (via the aromatic amine) and backbone rigidity (from the cyclohexyl ring) not achievable with purely aromatic or wholly aliphatic diamines [2]. The quantitative evidence below maps these structural features to specific performance differentiators, guiding selection over its nearest analogs.

Quantitative Differentiation Evidence for Benzenamine, 4-[(4-aminocyclohexyl)methyl]- (CAS 879553-01-2)


Stereochemical Purity vs. Generic 4-[(4-Aminocyclohexyl)methyl]aniline Mixture

CAS 879553-01-2 represents a defined trans-isomer, whereas the more common CAS 28480-77-5 is a cis/trans mixture [1]. This undefined stereochemistry directly impacts the physical and reactive properties of the resulting polymers. For example, in the hydrogenation of MDA, the selectivity to the trans-isomer of the target compound and its final products is critical; the cis-isomer leads to different polymer chain packing [2]. Purchase of a defined isomer ensures batch-to-batch consistency in polymerization kinetics.

Stereochemistry Hydrogenation Monomers

Hydrogenation Process Yield as an Isolation Metric

The target compound is a key intermediate in the hydrogenation of MDA to PACM. Process data shows that using an unpromoted Ru/Al2O3 catalyst (Example 4) yields 17.6% of the target compound, while the addition of specific promoters like cerous sulfate (Example 2) dramatically suppresses its formation to 11.4% in favor of the fully hydrogenated PACM (84.3%) [1]. This data demonstrates that its formation is highly sensitive to process conditions, making its availability as a purified, isolated compound (CAS 879553-01-2) commercially distinct for those who need the intermediate rather than the final hydrogenated product.

Catalytic Hydrogenation Process Chemistry Intermediate Yield

Distinctive Aromatic vs. Aliphatic Amine Reactivity Profile

The hybrid structure of 4-[(4-aminocyclohexyl)methyl]aniline provides two distinct amine reaction sites. The aromatic amine (aniline) exhibits lower nucleophilicity and reactivity compared to the aliphatic amine on the cyclohexyl ring. This differential reactivity allows for step-wise or controlled polymerization reactions (e.g., with epoxies or isocyanates), a feature not available in wholly aromatic (e.g., MDA) or wholly cycloaliphatic (e.g., PACM) diamines [1]. In formulations, this translates to an extended pot life compared to faster-reacting aliphatic diamines, while retaining the mechanical strength from its rigid structure.

Curing Agent Reactivity Polymer Formulation

Predicted Physicochemical Stability and Handling Properties

The trans-isomer (CAS 879553-01-2) exhibits a predicted boiling point range of 140.8-162 °C at reduced pressure (0.9-1.1 Torr) and a density of 1.049±0.06 g/cm³ . Its predicted pKa of 10.56±0.70 indicates its basicity . This relatively low volatility and liquid range differentiate it from lower molecular weight amine curing agents and are advantageous for controlling volatile organic compound (VOC) emissions during high-temperature curing processes, a concern not present with non-volatile solid aromatic diamines like MDA but a limitation of more volatile aliphatic amines.

Physicochemical Properties Storage Formulation

Best-Fit Application Scenarios for Benzenamine, 4-[(4-aminocyclohexyl)methyl]- (CAS 879553-01-2)


Controlled-Reactivity Curing Agent for High-Performance Epoxy and Polyurethane Systems

The compound's dual amine reactivity (aromatic and aliphatic) makes it suitable for formulating curing agent blends where a tailored, step-wise cure profile is needed. The distinct reaction rates can be exploited to first build linear chain extension via the aliphatic amine before completing a rigid network through the aromatic amine at a higher temperature, providing an extended pot life without sacrificing final Tg or mechanical strength [1]. This is a direct advantage over PACM or MDA alone.

Specialty Monomer for Transparent, UV-Stable Polyamides and Polyimides

The trans-cyclohexyl structure imparts lower color and better UV stability compared to its wholly aromatic counterpart, MDA [1]. The methylene bridge segment provides molecular flexibility not present in completely rigid-rod polyimides, enabling the synthesis of soluble, processable high-temperature polymers for optical films and coatings where color stability is critical [1].

Chiral Building Block for Asymmetric Synthesis

As a single enantiomer or diastereomer, the trans-1,4-disubstituted cyclohexane core of CAS 879553-01-2 serves as a valuable, rigid chiral scaffold for the synthesis of pharmaceutical intermediates or chiral ligands, where its defined geometry dictates the spatial orientation of catalytic or binding groups [1]. This differentiates it from the cis isomer or the mixed isomer feedstock.

Key Intermediate for Manufacturing PACM with High Trans,Trans-Isomer Content

In the production of PACM, a high-purity trans-isomer of the half-hydrogenated intermediate (CAS 879553-01-2) can be strategically used to bias the final isomer distribution towards the high-performance trans,trans-PACM isomer upon complete hydrogenation [2]. Sourcing this defined intermediate reduces downstream purification costs for advanced composite matrices.

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